molecular formula C22H18N4O3 B2664135 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 1251564-06-3

4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2664135
CAS No.: 1251564-06-3
M. Wt: 386.411
InChI Key: ITJIOPFYNPTYNK-UHFFFAOYSA-N
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Description

The compound 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic molecule It consists of a quinazoline core, a pyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with suitable quinazoline, pyridine, and benzamide derivatives.

  • Reaction Steps

    • Step 1: : Formation of the quinazoline core by cyclization of appropriate precursors.

    • Step 2: : Alkylation to introduce the pyridine moiety.

    • Step 3: : Coupling with benzamide under conditions favoring amide bond formation.

Industrial Production Methods

Industrial methods often involve:

  • High-Temperature Reactions: : Controlled conditions to achieve high yield and purity.

  • Catalysis: : Use of catalysts to enhance reaction rates and selectivity.

  • Purification: : Techniques like crystallization, chromatography, and recrystallization for product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Converts specific groups to their oxidized forms.

  • Reduction: : Adds hydrogen or removes oxygen to modify functional groups.

  • Substitution: : Replaces one substituent with another under controlled conditions.

Common Reagents and Conditions

  • Oxidation: : Employing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Often requires nucleophilic or electrophilic reagents.

Major Products Formed

The major products depend on the nature of the reagents and the specific reaction pathway. For example:

  • Oxidation: : Might lead to carboxylated derivatives.

  • Reduction: : Could produce alcohols or amines.

  • Substitution: : Results in altered functional groups retaining the core structure.

Scientific Research Applications

This compound finds applications in various scientific fields:

Chemistry

  • Catalysis: : As a ligand or a catalyst itself in organic reactions.

  • Material Science: : Modifying materials for desired chemical properties.

Biology

  • Biochemical Studies: : Investigating interactions with enzymes or other biomolecules.

Medicine

  • Pharmaceuticals: : Potential for developing therapeutic agents.

Industry

  • Chemical Manufacturing: : As a precursor or an intermediate in synthetic processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : Binding to specific proteins or enzymes, altering their function.

  • Pathways Involved: : May modulate biochemical pathways like signal transduction or metabolic cycles.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline Derivatives: : Structurally related but may differ in reactivity or specificity.

  • Pyridine-Based Molecules: : Share similar functional groups but with distinct pharmacological profiles.

  • Benzamides: : Often found in pharmaceutical applications with varying activities.

Uniqueness

  • Specific Binding Affinity: : Offers a unique profile in binding to molecular targets.

  • Reaction Specificity: : Tailored reactivity compared to other similar compounds, offering distinct advantages in specific applications.

Properties

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-20(24-13-16-4-3-11-23-12-16)17-9-7-15(8-10-17)14-26-21(28)18-5-1-2-6-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJIOPFYNPTYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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